molecular formula C8H7BrClFO B6333242 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene CAS No. 943830-57-7

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B6333242
CAS No.: 943830-57-7
M. Wt: 253.49 g/mol
InChI Key: RHRQNOLVARHHGL-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethyl group

Mechanism of Action

Target of Action

It’s known that this compound is a polyhalo substituted benzene , which suggests it may interact with various biological targets depending on the specific context.

Mode of Action

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene is known to undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis . The process involves the oxidative addition of the halogenated compound to a palladium(0) complex, transmetalation with the boronic ester, and reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities, suggesting that the compound could indirectly influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 2535 suggests it may have suitable properties for absorption and distribution

Result of Action

As a precursor in the synthesis of phenanthridines , it could potentially contribute to the biological activities associated with these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Additionally, the Suzuki coupling reaction it participates in is known for its mild and functional group tolerant conditions , indicating that the reaction environment can impact its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with halogenating agents under controlled conditions. The methoxymethyl group can be introduced through etherification reactions, using methanol and appropriate catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biphenyl derivatives .

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-7(10)3-2-6(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRQNOLVARHHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in THF (50 mL) was slowly added to LDA (0.125 mol) in THF (600 mL) at −50° C. After addition the solution was warmed to −20° C. and then cooled to −50° C. a solution of bromomethoxymethane (25 g, 0.200 mol) in THF (25 mL) was slowly added and the reaction mixture was warmed to ambient temperature. The reaction was quenched with water (400 mL) and extracted with diethyl ether (2×150 mL). The combined organic phases were dried (sodium sulfate) and concentrated. The residual oil was distilled (70°-75° C./0.5 mm) to give 1-bromo-4-chloro-2-fluoro-3-methoxymethylbenzene (18.0 g, 0.071 mol): 1H NMR (CDCl3): δ 7.50 (m, 1H), 7.15 (dd, 1H), 4.65 (s, 1H), 3.40 (s, 1H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.125 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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